4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a fluoropyrimidine group
Properties
IUPAC Name |
4-[6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN7O/c17-13-11-18-12-19-16(13)24-5-3-22(4-6-24)14-1-2-15(21-20-14)23-7-9-25-10-8-23/h1-2,11-12H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQXCIFGRVPKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and morpholine rings. The fluoropyrimidine group is then attached to the piperazine ring. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anticancer or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a synthetic organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Preparation of the Pyridazine Core : The initial step involves synthesizing the pyridazine scaffold.
- Introduction of the Piperazine Ring : The piperazine moiety is then introduced to the pyridazine core.
- Attachment of the Fluoropyrimidine Group : The 5-fluoropyrimidine group is subsequently added to the piperazine ring.
- Formation of the Morpholine Ring : Finally, the morpholine ring is incorporated to complete the structure.
Each step requires specific reagents and controlled conditions to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity, leading to significant biochemical changes within cells. For instance, it has been noted for its potential as a monoamine oxidase (MAO) inhibitor, which is crucial in neurodegenerative disease treatment .
Inhibitory Potency
Research has demonstrated that derivatives of pyridazinones, similar to this compound, exhibit potent inhibitory effects on MAO-A and MAO-B enzymes. For example, compounds with similar structures showed IC50 values as low as 0.013 µM for MAO-B inhibition, indicating strong potential for therapeutic applications in treating conditions such as Alzheimer's disease .
Cytotoxicity Studies
Cytotoxicity assessments have revealed varying degrees of toxicity among related compounds. For instance, while some derivatives caused significant cell death at higher concentrations, others like T6 showed no cytotoxic effects at any tested dose. This highlights the importance of structural modifications in determining biological safety and efficacy .
Comparative Analysis
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T6 | MAO-B | 0.013 | 120.8 |
| T3 | MAO-B | 0.039 | 107.4 |
| Reference (Lazabemide) | MAO-B | Not specified | Not specified |
This table summarizes the inhibitory potency and selectivity indices for selected compounds related to this compound .
Neurodegenerative Disorders
Recent studies have focused on the implications of MAO inhibitors like this compound in neurodegenerative diseases. The reversible nature of inhibition by certain derivatives suggests they could be developed into safer therapeutic options compared to irreversible inhibitors, which may pose higher risks .
Molecular Docking Studies
Molecular docking simulations have been employed to predict binding affinities and interactions with MAO enzymes. These studies indicated that modifications in substituent positions significantly affect binding efficiency and selectivity towards MAO-B over MAO-A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
